

The Elusive Structure of Carmichaenine E: A Case of Undisclosed Discovery

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Compound of Interest

Compound Name: *Carmichaenine E*

Cat. No.: *B15594935*

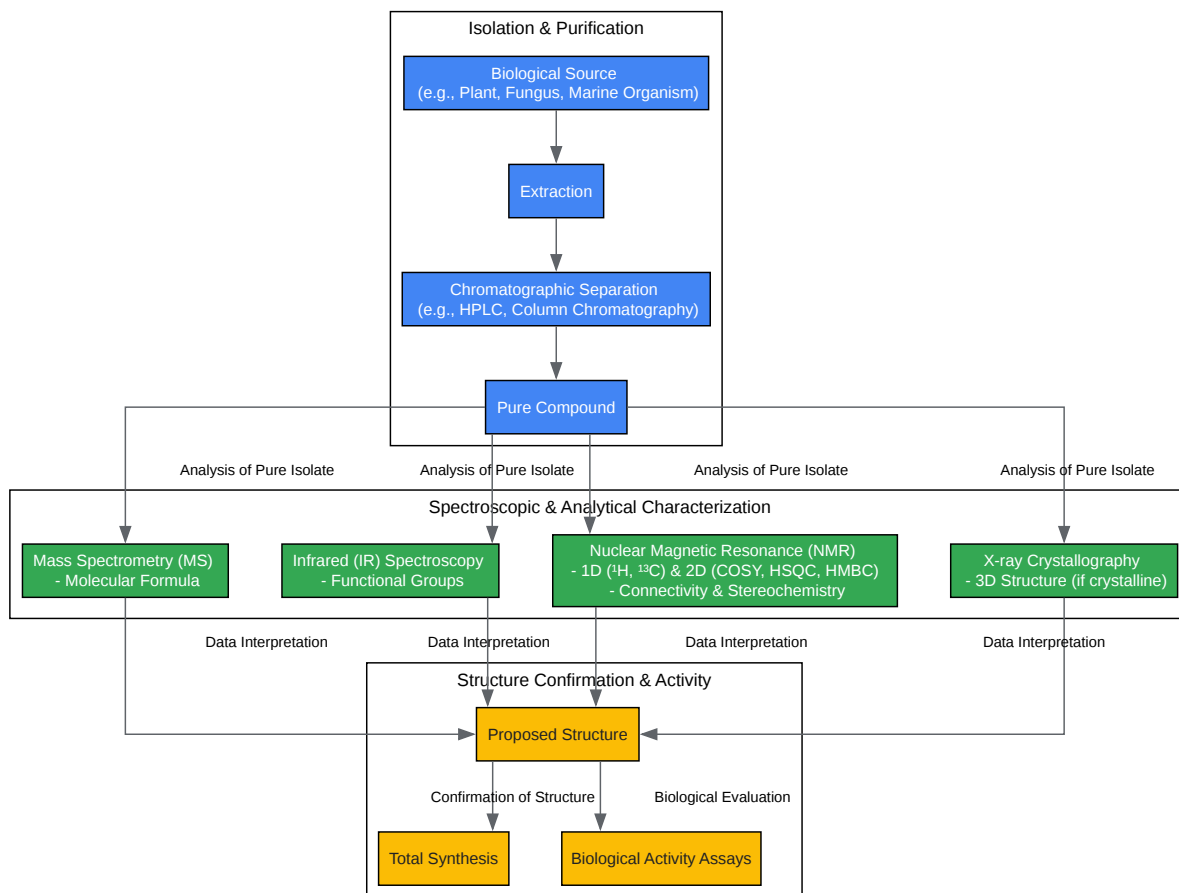
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A comprehensive search of publicly available scientific databases and literature reveals a notable absence of information regarding the chemical structure elucidation of a compound referred to as "**Carmichaenine E**." This suggests that **Carmichaenine E** may be a novel, yet-to-be-published natural product, a proprietary compound within a drug development pipeline, or potentially a misnomer. As such, a detailed technical guide on its structure determination, complete with quantitative data and experimental protocols, cannot be compiled at this time.

The process of elucidating the chemical structure of a new molecule, particularly a complex natural product, is a meticulous undertaking that forms the bedrock of drug discovery and chemical biology. This endeavor typically involves a multi-pronged approach, integrating advanced spectroscopic and analytical techniques. While the specific journey to uncover the architecture of **Carmichaenine E** remains undocumented in the public domain, we can outline the general, rigorous workflow that researchers would almost certainly follow.

The Standard Workflow for Structure Elucidation

The logical progression from a biological source to a fully characterized chemical entity is a well-established scientific narrative. This pathway ensures the unambiguous identification and subsequent potential for synthesis and therapeutic development of new compounds.



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Figure 1: A generalized workflow for the isolation and structure elucidation of a novel natural product.

Key Experimental Protocols in Structure Elucidation

The following outlines the standard experimental methodologies that would be employed in the structural determination of a compound like **Carmichaenine E**.

1. Isolation and Purification:

- **Extraction:** The source material (e.g., dried and powdered plant material) is typically subjected to solvent extraction, often starting with nonpolar solvents and progressing to more polar ones to isolate a wide range of compounds.
- **Chromatography:** The crude extract is then fractionated using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for obtaining highly pure compounds.[\[1\]](#)[\[2\]](#)

2. Spectroscopic Analysis:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the molecular formula of the unknown compound.[\[1\]](#)[\[3\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy provides information about the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[\[3\]](#)[\[4\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is the most powerful tool for elucidating the detailed structure of an organic molecule.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) A suite of NMR experiments is typically performed:
 - **^1H NMR:** Provides information about the number, environment, and connectivity of hydrogen atoms.
 - **^{13}C NMR:** Reveals the number and types of carbon atoms in the molecule.[\[4\]](#)

- 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular skeleton.[\[7\]](#)

3. Structure Confirmation:

- X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure. [\[8\]](#)
- Total Synthesis: The chemical synthesis of the proposed structure from known starting materials serves as the ultimate confirmation. If the spectroscopic data of the synthetic compound matches that of the natural product, the structure is considered proven.

Hypothetical Data Presentation

While no specific data for **Carmichaenine E** exists in the public domain, the following tables illustrate how such data would be presented for a hypothetical novel compound.

Table 1: Spectroscopic and Physical Data for a Hypothetical Compound

Property	Value
Molecular Formula	C ₂₅ H ₃₀ N ₂ O ₆
Molecular Weight	470.2107 (by HR-ESI-MS)
Appearance	White amorphous powder
Optical Rotation [α] ²⁰ D	+52.3 (c 0.1, MeOH)
UV (MeOH) λ _{max} (log ϵ)	210 (4.35), 254 (3.80), 310 (3.50) nm
IR (KBr) ν _{max}	3400, 1735, 1680, 1605, 1510 cm ⁻¹

Table 2: Hypothetical ¹H and ¹³C NMR Data (in CDCl₃)

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	172.5	-
2	52.8	3.85 (dd, 8.5, 4.2)
3	35.1	2.10 (m), 1.95 (m)
...

Conclusion

The journey to elucidate the chemical structure of a new molecule is a cornerstone of chemical and pharmaceutical sciences. While the specific details of **Carmichaenine E** remain elusive, the established methodologies provide a clear roadmap for how its structure will eventually be unveiled. The scientific community awaits the publication of this data, which will undoubtedly contribute to the ever-expanding knowledge of natural products and their potential therapeutic applications. The synthesis and biological evaluation of novel compounds are active areas of research, constantly pushing the boundaries of medicinal chemistry.[9][10][11][12][13]

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